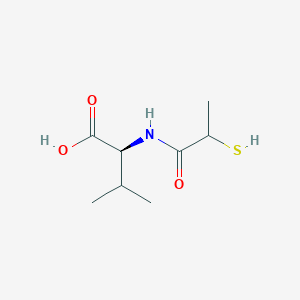

N-(2-Mercapto-1-oxopropyl)-L-valine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(2-Mercapto-1-oxopropyl)-L-valine is a compound with a molecular formula of C8H15NO3S It is a derivative of valine, an essential amino acid, and contains a mercapto group, which is a sulfur-containing functional group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Mercapto-1-oxopropyl)-L-valine typically involves the reaction of L-valine with a mercapto-containing reagent. One common method is the reaction of L-valine with 2-mercaptopropionic acid under specific conditions to form the desired compound. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, pH, and reaction time. Purification steps such as crystallization or chromatography may be employed to obtain the final product.

Analyse Chemischer Reaktionen

Types of Reactions

N-(2-Mercapto-1-oxopropyl)-L-valine can undergo various chemical reactions, including:

Oxidation: The mercapto group can be oxidized to form a disulfide bond.

Reduction: The disulfide bond can be reduced back to the mercapto group.

Substitution: The mercapto group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide (H2O2) or iodine (I2) can be used.

Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly employed.

Substitution: Nucleophiles such as alkyl halides can react with the mercapto group under basic conditions.

Major Products Formed

Oxidation: Formation of disulfide-linked dimers.

Reduction: Regeneration of the free mercapto group.

Substitution: Formation of thioethers or other substituted products.

Wissenschaftliche Forschungsanwendungen

N-(2-Mercapto-1-oxopropyl)-L-valine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its role in protein modification and enzyme inhibition.

Medicine: Investigated for potential therapeutic applications, including as a drug candidate for certain diseases.

Industry: Utilized in the development of novel materials and chemical processes.

Wirkmechanismus

The mechanism of action of N-(2-Mercapto-1-oxopropyl)-L-valine involves its interaction with molecular targets through its functional groups. The mercapto group can form covalent bonds with thiol groups in proteins, leading to modifications that affect protein function. This can result in inhibition of enzyme activity or alteration of protein-protein interactions. The compound may also interact with other cellular pathways, influencing various biological processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- N-(2-Mercapto-1-oxopropyl)-L-alanine

- N-(2-Mercapto-1-oxopropyl)-L-serine

Uniqueness

N-(2-Mercapto-1-oxopropyl)-L-valine is unique due to its specific structure, which combines the properties of valine with a mercapto group This combination allows it to participate in unique chemical reactions and interactions that are not possible with other similar compounds

Biologische Aktivität

N-(2-Mercapto-1-oxopropyl)-L-valine is a sulfur-containing amino acid derivative that has garnered attention in the fields of biochemistry and medicinal chemistry due to its unique biological properties. This compound, characterized by the presence of a mercapto group, exhibits various biological activities that make it a subject of interest for potential therapeutic applications.

Chemical Structure and Properties

- Molecular Formula : C₈H₁₅NO₃S

- Key Functional Group : Mercapto group (-SH), which imparts distinctive chemical reactivity.

The mercapto group allows for various chemical reactions, including oxidation, reduction, and nucleophilic substitutions, enhancing its utility in biochemical applications.

This compound interacts with biological targets primarily through its thiol group. The mechanism involves:

- Covalent Bond Formation : The thiol group can form covalent bonds with other thiol groups in proteins, leading to modifications that can alter protein functionality.

- Enzyme Inhibition : By modifying active sites or allosteric sites on enzymes, it can inhibit enzymatic activity, which is crucial for various metabolic pathways.

- Antioxidant Activity : The compound's thiol group contributes to its ability to scavenge free radicals, thereby protecting cells from oxidative stress.

1. Antioxidant Properties

This compound has demonstrated significant antioxidant activity. This property is particularly important in protecting cells from oxidative damage associated with various diseases, including cancer and neurodegenerative disorders.

2. Modulation of Enzyme Activity

Research indicates that this compound can modulate the activity of several enzymes by acting as a substrate or inhibitor. For instance, studies have shown that it can inhibit enzymes involved in metabolic pathways, which may have implications for drug development targeting specific diseases.

3. Potential Therapeutic Applications

Due to its unique structure and biological activities, this compound is being explored for various therapeutic applications:

- Drug Conjugation : It serves as a linker in antibody-drug conjugates (ADCs), enhancing the delivery of therapeutic agents directly to cancer cells.

- Cancer Therapy : Preliminary studies suggest that compounds containing similar structures may exhibit cytotoxic effects against various cancer cell lines, indicating potential for further investigation in oncology .

Table 1: Summary of Biological Activities

Case Study: Antioxidant Activity

In a study examining the antioxidant properties of this compound, researchers found that it effectively reduced oxidative stress markers in cellular models. The compound was shown to scavenge reactive oxygen species (ROS) and protect against cell death induced by oxidative damage.

Eigenschaften

IUPAC Name |

(2S)-3-methyl-2-(2-sulfanylpropanoylamino)butanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO3S/c1-4(2)6(8(11)12)9-7(10)5(3)13/h4-6,13H,1-3H3,(H,9,10)(H,11,12)/t5?,6-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPQVCURJKWLHLV-GDVGLLTNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)O)NC(=O)C(C)S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)O)NC(=O)C(C)S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.